1-(5-(Chloromethyl)-2-ethoxyphenyl)propan-2-one is an organic compound characterized by its complex molecular structure, which includes a chloromethyl group, an ethoxyphenyl group, and a propan-2-one backbone. This compound is classified under ketones due to the presence of the carbonyl group (C=O) within its structure. It is primarily utilized in organic synthesis and has potential applications in medicinal chemistry and material science.
The synthesis of 1-(5-(Chloromethyl)-2-ethoxyphenyl)propan-2-one typically involves several steps:
These methods may vary depending on the desired scale of production and specific reaction conditions employed.
The molecular structure of 1-(5-(Chloromethyl)-2-ethoxyphenyl)propan-2-one can be represented with the following data:
Property | Value |
---|---|
Molecular Formula | C12H13ClO2 |
Molecular Weight | 224.68 g/mol |
IUPAC Name | 1-(5-(Chloromethyl)-2-ethoxyphenyl)propan-2-one |
InChI | InChI=1S/C12H13ClO2/c1-3-17-10-5-4-8(12(14)15)6-9(10)11(13)7(2)16/h4-6,11H,3H2,1-2H3 |
InChI Key | YJNITHBPLGKYCY-UHFFFAOYSA-N |
Canonical SMILES | CCOC1=C(C=C(C=C1)C(=O)CCCl) |
This structure indicates the presence of various functional groups that contribute to its chemical reactivity and potential biological activity.
1-(5-(Chloromethyl)-2-ethoxyphenyl)propan-2-one can undergo several chemical reactions:
These reactions are significant for modifying the compound's structure and enhancing its biological properties.
The mechanism of action for 1-(5-(Chloromethyl)-2-ethoxyphenyl)propan-2-one involves its interaction with biological targets, which may include enzymes or receptors. The chloromethyl and ethoxy groups influence its binding affinity and specificity:
Understanding these mechanisms is crucial for exploring its applications in drug development and therapeutic interventions.
The physical and chemical properties of 1-(5-(Chloromethyl)-2-ethoxyphenyl)propan-2-one include:
Property | Value |
---|---|
Appearance | Colorless to pale yellow liquid |
Boiling Point | Not specified |
Melting Point | Not specified |
Solubility | Soluble in organic solvents like ethanol and dichloromethane |
Stability | Stable under normal conditions but sensitive to moisture |
These properties are essential for determining handling procedures and potential applications in various fields.
1-(5-(Chloromethyl)-2-ethoxyphenyl)propan-2-one has several scientific uses:
CAS No.:
CAS No.: 80214-56-8
CAS No.:
CAS No.:
CAS No.: 5145-48-2
CAS No.: 25088-57-7